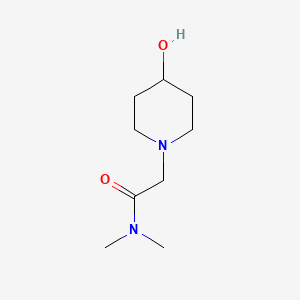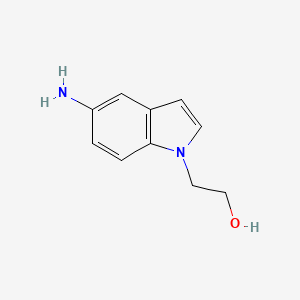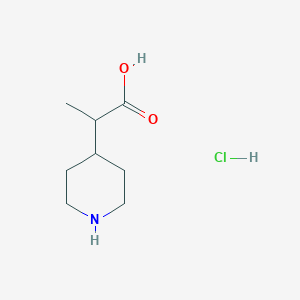
4-哌啶丙酸盐酸盐
描述
2-(Piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research and industrial applications.
科学研究应用
2-(Piperidin-4-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
- By competitively antagonizing acetylcholine at these receptors, biperiden restores the balance in cholinergic signaling .
- These properties impact its bioavailability and therapeutic efficacy .
- Cellular effects include reduced cholinergic neurotransmission, leading to improved motor function and decreased extrapyramidal symptoms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Biperiden is administered orally or parenterally. Its absorption occurs primarily in the gastrointestinal tract. It distributes throughout the body, including the central nervous system. Biperiden undergoes hepatic metabolism. The compound is excreted mainly via urine.
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)propanoic acid hydrochloride typically involves the hydrogenation of substituted pyridines to form the corresponding piperidines. This process can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . The reaction is performed in water as a solvent, making it an environmentally friendly method.
Industrial Production Methods
Industrial production of 2-(Piperidin-4-yl)propanoic acid hydrochloride involves large-scale synthesis using similar hydrogenation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
2-(Piperidin-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while reduction may produce various reduced forms.
相似化合物的比较
2-(Piperidin-4-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocyclic amine with similar structural features.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure containing a piperidine ring.
These compounds share some structural similarities but differ in their chemical properties and applications. 2-(Piperidin-4-yl)propanoic acid hydrochloride is unique due to its specific functional groups and the resulting chemical reactivity .
属性
IUPAC Name |
2-piperidin-4-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREIBYGLZDNCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


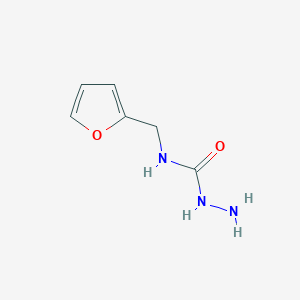
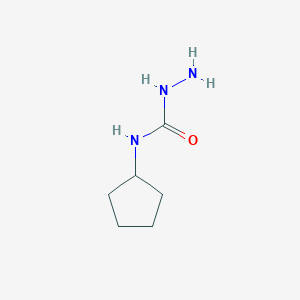
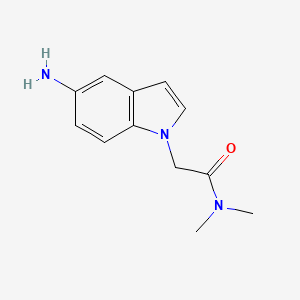
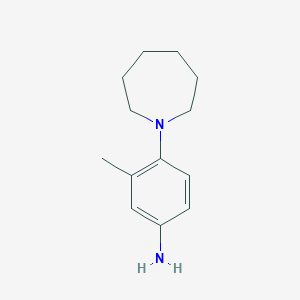

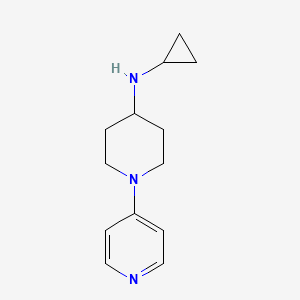
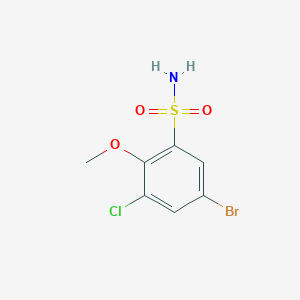
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
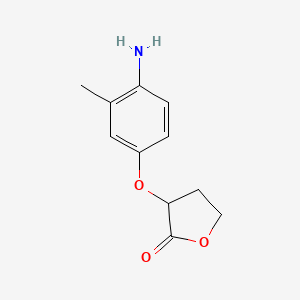
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
